molecular formula C9H13N4O3+ B12368054 1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione

1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione

Cat. No.: B12368054
M. Wt: 225.22 g/mol
InChI Key: MECGOGXQAKQUDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione typically involves the methylation of uric acid. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

    Substitution: Methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione has several scientific research applications:

    Chemistry: Used as a model compound to study purine chemistry and methylation reactions.

    Biology: Investigated for its role in plant metabolism and its presence in certain teas.

    Medicine: Explored for its anti-inflammatory and analgesic properties, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione involves its interaction with adenosine receptors. It acts as an adenosine antagonist, similar to caffeine, which leads to its stimulant effects. Additionally, it may interact with dopamine receptors, contributing to its analgesic properties .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Structurally similar, both act as adenosine antagonists.

    Theobromine: Another methylxanthine with similar stimulant effects.

    Theophylline: Used in medicine for its bronchodilator effects.

Uniqueness

1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike caffeine, it has a longer half-life and does not exhibit the same level of habituation .

Properties

Molecular Formula

C9H13N4O3+

Molecular Weight

225.22 g/mol

IUPAC Name

1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione

InChI

InChI=1S/C9H13N4O3/c1-10-5-6(11(2)8(10)15)12(3)9(16)13(4)7(5)14/h5H,1-4H3/q+1

InChI Key

MECGOGXQAKQUDL-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(=[N+](C1=O)C)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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